3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid
CAS No.: 1704066-83-0
Cat. No.: VC2738495
Molecular Formula: C9H9BF4O3
Molecular Weight: 251.97 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1704066-83-0 |
---|---|
Molecular Formula | C9H9BF4O3 |
Molecular Weight | 251.97 g/mol |
IUPAC Name | [3-fluoro-5-(2,2,2-trifluoroethoxymethyl)phenyl]boronic acid |
Standard InChI | InChI=1S/C9H9BF4O3/c11-8-2-6(1-7(3-8)10(15)16)4-17-5-9(12,13)14/h1-3,15-16H,4-5H2 |
Standard InChI Key | WTOJFSPIBYRSHT-UHFFFAOYSA-N |
SMILES | B(C1=CC(=CC(=C1)F)COCC(F)(F)F)(O)O |
Canonical SMILES | B(C1=CC(=CC(=C1)F)COCC(F)(F)F)(O)O |
Introduction
Chemical Identity and Structural Properties
3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid belongs to the class of organoboron compounds specifically categorized as boronic acids. These compounds are characterized by a boron atom bonded to a hydroxyl group and an organic group. The molecular structure features a phenyl ring substituted with a fluorine atom at the 3-position and a trifluoroethoxy methyl group at the 5-position, with the boronic acid functional group attached directly to the aromatic system.
Identification Parameters
The compound can be uniquely identified through several chemical identifiers as detailed below:
The three-dimensional structure and conformation of this compound can be analyzed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, providing valuable insights into its spatial arrangement and potential reactivity.
Physical Characteristics
The physical properties of 3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid influence its handling, storage, and application in chemical processes:
Property | Description/Value |
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Appearance | White powder |
Purity in Commercial Preparations | Typically ≥95% |
Storage Condition | 2-8°C (refrigerated) |
Molecular Weight | 251.97 g/mol |
Chemical Reactivity and Properties
The chemical behavior of 3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid is influenced by both the boronic acid functional group and the fluorinated substituents.
Boronic Acid Reactivity
As a boronic acid, this compound exhibits characteristic reactivity patterns:
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It functions as a mild Lewis acid due to the electron-deficient boron center
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It readily participates in transmetalation reactions, making it valuable for coupling reactions
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It can form reversible covalent bonds with diols and other nucleophiles
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The B-OH groups can engage in hydrogen bonding interactions
Effect of Fluorine Substituents
The presence of multiple fluorine atoms in the compound, both directly on the aromatic ring and in the trifluoroethoxy group, influences several properties:
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Enhanced lipophilicity compared to non-fluorinated analogs
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Increased metabolic stability in biological systems
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Altered electronic properties of the aromatic system
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Modified reactivity profile in synthetic transformations
The mechanism of action for this compound in synthetic applications primarily revolves around its reactivity as a boron electrophile in nucleophilic substitution reactions and its participation in transmetalation processes during coupling reactions.
Applications in Organic Synthesis
3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid has significant utility in organic synthesis, particularly in coupling reactions for constructing complex molecular frameworks.
Suzuki-Miyaura Coupling
The most prominent application of this boronic acid is in Suzuki-Miyaura coupling reactions, which are fundamental for forming carbon-carbon bonds between aryl groups. In this process:
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The boronic acid reacts with aryl halides or pseudohalides
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The reaction is catalyzed by palladium complexes
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The process requires a base (commonly potassium carbonate or cesium carbonate)
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The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps
This coupling reaction is particularly valuable in pharmaceutical synthesis, where the construction of biaryl systems is often required for developing active pharmaceutical ingredients.
Other Synthetic Applications
Beyond Suzuki coupling, this fluorinated boronic acid may participate in various other transformations:
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Chan-Lam coupling for C-N, C-O, and C-S bond formation
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Conversion to other organoboron derivatives
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Functional group transformations utilizing the boronic acid moiety
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Incorporation into more complex molecular structures
Applications in Medicinal Chemistry and Drug Development
The unique structural features of 3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid make it particularly valuable in medicinal chemistry and pharmaceutical research.
Building Block in Drug Discovery
This compound serves as an important building block in the synthesis of potential drug candidates. The fluorinated substituents can enhance several drug-like properties:
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Metabolic stability – fluorine substituents can block metabolic degradation sites
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Binding affinity – fluorine can engage in protein interactions through hydrogen bonding and dipole interactions
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Membrane permeability – the lipophilic nature of fluorinated groups can improve cellular penetration
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Pharmacokinetic properties – fluorination can alter absorption, distribution, metabolism, and excretion profiles
Protein Degrader Building Blocks
The compound has been specifically identified as belonging to the "Protein Degrader Building Blocks" product family, suggesting its potential application in the emerging field of targeted protein degradation therapies, such as PROTACs (Proteolysis Targeting Chimeras) or molecular glues .
Preparation of Stock Solution | Volume Required for Different Amounts |
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Concentration | 1 mg |
1 mM | 3.9687 mL |
5 mM | 0.7937 mL |
10 mM | 0.3969 mL |
Table adapted from stock solution preparation guidelines
Related Compounds and Structural Analogs
3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid belongs to a family of fluorinated phenylboronic acids. Comparing it with structural analogs provides insights into structure-activity relationships and potential applications.
Structural Analogs
Several closely related compounds have been identified:
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3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid (CAS: 1333407-12-7)
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4-Fluoro-2-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid (CAS: 1704063-88-6)
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(3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid (CAS: 159020-59-4)
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3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid (CAS: 438475-19-5)
These compounds differ in the position of substituents on the phenyl ring or in the nature of the functional groups, which can lead to variations in reactivity, physical properties, and potential applications.
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